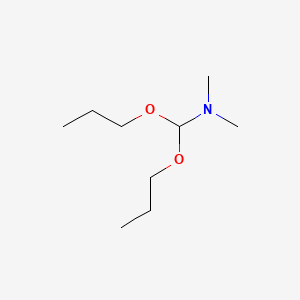
4-Benzyloxyphenylacetic acid ethyl ester
Vue d'ensemble
Description
4-Benzyloxyphenylacetic acid ethyl ester (4-BOE) is a compound that has been studied extensively for its potential applications in a variety of fields, ranging from biochemistry to pharmacology. 4-BOE is a member of the benzyloxy phenylacetic acid family of compounds, which are known for their ability to interact with a variety of different enzymes and receptors. 4-BOE is an important compound for research purposes due to its wide range of potential applications and its relatively low cost.
Applications De Recherche Scientifique
Organic Intermediates in Advanced Oxidation Processes
The degradation of certain compounds like 2,4-dichlorophenoxyacetic acid by advanced oxidation processes involving catalysts like Fe3+ and hydrogen peroxide has been studied. These processes produce various transient products, including ethyl esters. Though not directly involving 4-Benzyloxyphenylacetic acid ethyl ester, this research provides insights into the formation and role of similar ester compounds in environmental and wastewater treatments (Sun & Pignatello, 1993).
Synthesis and Applications in Chemical Reactions
The preparation of esters, including those related to 4-Benzyloxyphenylacetic acid ethyl ester, has been explored through various chemical reactions. These methods, such as the reaction of carboxylic acid with triphenyl phosphine and diethyl azodicarboxylate, offer pathways for synthesizing a wide range of esters, highlighting the versatility and significance of these compounds in organic synthesis (Mitsunobu & Yamada, 1967).
Polymer and Material Science Applications
Esters like 4-Benzyloxyphenylacetic acid ethyl ester play a role in the development of new materials. For instance, esters of benzene 1,2 dicarboxylic acids are used as plasticizers in polymer matrices, affecting properties like ionic conductivity. This underscores the utility of such esters in enhancing the performance of materials in various industrial applications (Michael et al., 1997).
Involvement in Biological Mechanisms
Research into the metabolism of similar esters has revealed their participation in biological processes. For example, studies on compounds like ethyl 4-benzyloxybenzoate show their involvement in glycerolipid metabolism, suggesting potential implications in the understanding of lipid metabolism and pharmacologically important acids (Fears et al., 1978).
Propriétés
IUPAC Name |
ethyl 2-(4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-19-17(18)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKJGLKGTNSPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372054 | |
| Record name | Ethyl [4-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyphenylacetic acid ethyl ester | |
CAS RN |
56441-69-1 | |
| Record name | Ethyl [4-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56441-69-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














